molecular formula C16H15BrO B8438562 2-Bromo-1,3-diphenylbutan-1-one CAS No. 7472-59-5

2-Bromo-1,3-diphenylbutan-1-one

Cat. No.: B8438562
CAS No.: 7472-59-5
M. Wt: 303.19 g/mol
InChI Key: VGRLUUYEYGUKOJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-diphenylbutan-1-one is a brominated ketone derivative featuring a four-carbon backbone with a ketone group at position 1, a bromine atom at position 2, and phenyl substituents at positions 1 and 3. Based on similar compounds (e.g., 2-bromo-1,3-diphenylpropan-1,3-dione), the molecular formula is inferred as C₁₆H₁₃BrO, with a molecular weight of 301.18 g/mol.

Brominated ketones of this class are typically solids at room temperature, with moderate organic solvent solubility (e.g., in ethyl acetate or DMF). Safety profiles suggest corrosiveness and the release of toxic bromine fumes upon thermal decomposition. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

7472-59-5

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

IUPAC Name

2-bromo-1,3-diphenylbutan-1-one

InChI

InChI=1S/C16H15BrO/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-12,15H,1H3

InChI Key

VGRLUUYEYGUKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-bromo-1,3-diphenylbutan-1-one with key analogs:

Compound Molecular Formula MW (g/mol) Melting Point (°C) Solubility Safety Profile
This compound* C₁₆H₁₃BrO 301.18 Not reported Likely low aqueous solubility Corrosive; emits Br⁻ on decomposition
2-Bromo-1,3-diphenylpropan-1,3-dione C₁₅H₁₁BrO₂ 303.17 Not reported Low (organic solvents) Corrosive; toxic Br⁻ fumes
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₁₂H₁₄O₃S 254.30 80–81 Soluble in pet ether/EtOAc Not explicitly reported
2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one C₁₀H₁₀BrO 229.09 Not reported Low aqueous solubility Corrosive (DOT Class 8)
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one C₇H₈BrF₂NO₂ 264.05 Not reported Likely polar aprotic solvents Not reported

*Inferred properties based on structural analogs.

Key Observations :

  • Bromine Position and Reactivity : The presence of bromine at position 2 in this compound likely enhances electrophilicity, facilitating nucleophilic substitution reactions, similar to 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
  • Solubility Trends : Brominated aryl ketones generally exhibit low aqueous solubility (e.g., <0.5 mmol/L). Substitutions like sulfonyl groups (e.g., in 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one) improve solubility in organic solvents.
  • Thermal Stability : Decomposition of brominated compounds releases toxic Br⁻, a hazard shared across analogs.

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